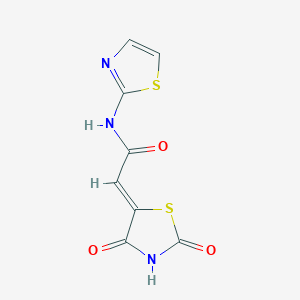
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide is a complex organic compound featuring a thiazolidinedione ring and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2,4-dioxothiazolidine with thiazol-2-ylamine under specific conditions. The reaction is often carried out in a solvent such as dichloromethane or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazolidinediones or thiazoles.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The thiazolidinedione ring can bind to receptors or enzymes, modulating their activity.
Pathways: Involvement in signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Thiazolidinediones: Similar compounds include pioglitazone and rosiglitazone, which are used in the treatment of diabetes.
Thiazoles: Compounds like thiamine (vitamin B1) and other thiazole derivatives are known for their biological activity.
Uniqueness: (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.
This comprehensive overview highlights the significance of this compound in scientific research and its potential impact on various fields
Properties
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3S2/c12-5(10-7-9-1-2-15-7)3-4-6(13)11-8(14)16-4/h1-3H,(H,9,10,12)(H,11,13,14)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKZKKXPJXYVON-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
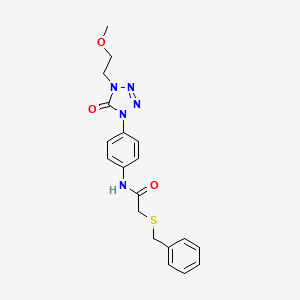
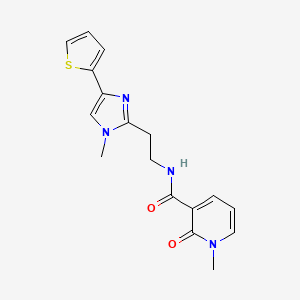
![9-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-3,4-dihydro-1H-benzo[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-12(2H)-one](/img/structure/B2995218.png)
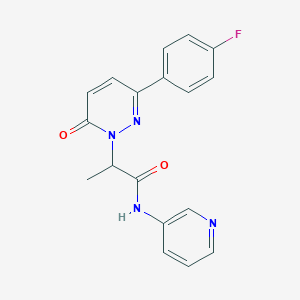
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methoxy-2-methylphenyl)methanone](/img/structure/B2995221.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2995222.png)
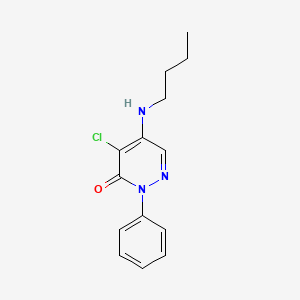
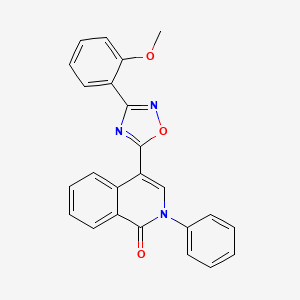
![2-Methyl-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2995226.png)
![3-Fluorosulfonyloxy-5-[[(2R)-1,1,1-trifluoropropan-2-yl]carbamoyl]pyridine](/img/structure/B2995227.png)
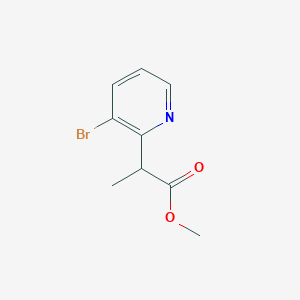
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995236.png)
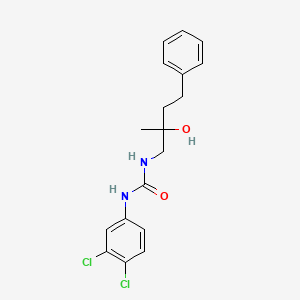
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2995239.png)
